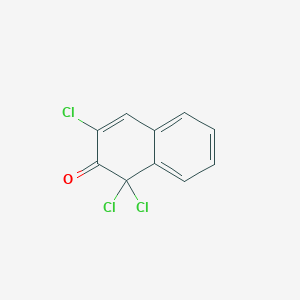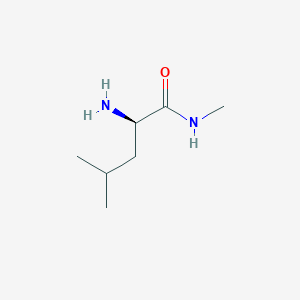
1,1,3-trichloronaphthalen-2(1H)-one
Übersicht
Beschreibung
1,1,3-trichloronaphthalen-2(1H)-one is a chemical compound that belongs to the family of naphthalenes. It is a white crystalline powder that is used in various scientific research applications. The compound is synthesized through a complex process, and its mechanism of action is not yet fully understood. The purpose of
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Indene Derivatives
Synthesis of Diverse Indene Derivatives : Research by Magar and Lee (2013) introduced a three-component coupling reaction, enabling the synthesis of functionalized indene derivatives from 1-diazonaphthalen-2(1H)-ones. This synthesis occurs through a sequential Wolff rearrangement and trapping of ketene intermediates, providing a catalyst-free thermal approach for creating diverse indene structures (Magar & Lee, 2013).
Molecular Structure Analysis
Orientation of Molecules by Magnetic Field : A study conducted by Shestakova et al. (2006) developed a method to quantify the effects of molecular orientation by strong static magnetic fields, specifically on molecules like 1,2,3-trichloronaphthalene. This method provides detailed insights into molecular structures, offering new angles for understanding molecular orientations and their implications on physical and chemical properties (Shestakova et al., 2006).
Environmental and Health Implications
Tissue Distribution and Elimination of Chlorinated Naphthalenes : Kilanowicz et al. (2004) investigated the distribution and elimination of chlorinated naphthalenes, such as tetrachloronaphthalene and pentachloronaphthalene, in rats. This study highlights the environmental persistence and potential health impacts of these compounds, providing essential data on their biotransformation and bioaccumulation (Kilanowicz et al., 2004).
Material Science Applications
Nanomorphology Control in Solar Cells : Research by Aïch et al. (2012) and Chen et al. (2008) explored the utilization of solvent mixtures, including chloronaphthalenes, to optimize the nanomorphology of the active layer in bulk heterojunction solar cells. These studies provide insights into fine-tuning the performance of solar cells through the careful selection and application of solvent mixtures, enhancing the efficiency of photovoltaic devices (Aïch et al., 2012) (Chen et al., 2008).
Eigenschaften
IUPAC Name |
1,1,3-trichloronaphthalen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl3O/c11-8-5-6-3-1-2-4-7(6)10(12,13)9(8)14/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSOEGJJPIGYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)C2(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,3-trichloronaphthalen-2(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-phthalamic acid](/img/structure/B3123798.png)






![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3123852.png)
![2-[4-(Carboxymethyl)-1,4,8,11-tetrazabicyclo[6.6.2]hexadecan-11-yl]acetic acid](/img/structure/B3123859.png)


![Ethyl 2-[3-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-hydroxyamino]-5,5-dimethyl-2-oxoimidazolidin-1-yl]acetate](/img/structure/B3123894.png)

